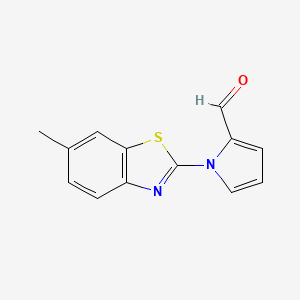
1-(6-methyl-1,3-benzothiazol-2-yl)-1H-pyrrole-2-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(6-Methyl-1,3-benzothiazol-2-yl)-1H-pyrrole-2-carbaldehyde is a heterocyclic compound that combines the structural features of benzothiazole and pyrrole. Benzothiazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The incorporation of a pyrrole ring further enhances the compound’s potential for various applications in medicinal chemistry and materials science.
准备方法
The synthesis of 1-(6-methyl-1,3-benzothiazol-2-yl)-1H-pyrrole-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by cyclization to form the benzothiazole ring . The pyrrole ring can be introduced through a subsequent reaction with a suitable pyrrole precursor under controlled conditions. Industrial production methods may involve optimized reaction conditions, such as microwave irradiation or one-pot multicomponent reactions, to enhance yield and efficiency .
化学反应分析
1-(6-Methyl-1,3-benzothiazol-2-yl)-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
科学研究应用
1-(6-Methyl-1,3-benzothiazol-2-yl)-1H-pyrrole-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds with potential pharmaceutical applications.
Medicine: Its derivatives are explored for their potential as therapeutic agents in treating various diseases, including cancer and infectious diseases.
作用机制
The mechanism of action of 1-(6-methyl-1,3-benzothiazol-2-yl)-1H-pyrrole-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The benzothiazole moiety is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The pyrrole ring enhances the compound’s binding affinity and specificity towards these targets, contributing to its overall pharmacological profile .
相似化合物的比较
1-(6-Methyl-1,3-benzothiazol-2-yl)-1H-pyrrole-2-carbaldehyde can be compared with other similar compounds, such as:
2-(6-Methyl-1,3-benzothiazol-2-yl)-1H-pyrrole-3-carbaldehyde: This compound has a similar structure but differs in the position of the aldehyde group, which can influence its reactivity and biological activity.
6-Methyl-1,3-benzothiazol-2-yl)-1H-pyrrole-2-carboxylic acid:
生物活性
1-(6-methyl-1,3-benzothiazol-2-yl)-1H-pyrrole-2-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C13H10N2OS
- Molecular Weight : 242.3 g/mol
- CAS Number : Not specified in the sources.
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Enzyme Inhibition : The compound has shown inhibitory effects on enzymes critical for bacterial cell wall synthesis, particularly DprE1, which is involved in the biosynthesis of mycobacterial cell walls. This inhibition can lead to the disruption of cell wall integrity in Mycobacterium tuberculosis.
- Induction of Apoptosis : In cancer cell lines, this compound has been observed to induce apoptosis by activating caspase enzymes and disrupting mitochondrial membrane potential, thus promoting programmed cell death.
- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound exhibit potent antimicrobial properties, particularly against Mycobacterium species, with minimum inhibitory concentrations (MIC) reported as low as 0.016 μg/mL .
Antitubercular Activity
A study focused on the structure-activity relationship (SAR) of pyrrole derivatives found that modifications to the pyrrole ring significantly influenced anti-tubercular activity. For instance, compounds with bulky substituents exhibited enhanced potency against Mycobacterium tuberculosis compared to simpler analogs. The study highlighted that the presence of electron-withdrawing groups on the phenyl or pyridyl substituents further increased activity .
| Compound | Structure | MIC (μg/mL) | Cytotoxicity (IC50 μg/mL) |
|---|---|---|---|
| Compound 1 | Base structure | >32 | >64 |
| Compound 5 | Adamantyl group | <0.016 | 11.8 |
| Compound 16 | Fluorophenyl moiety | <0.016 | >64 |
Apoptotic Mechanism
In vitro studies demonstrated that treatment with this compound led to increased caspase activity in cancer cell lines. The compound's ability to disrupt mitochondrial membranes was confirmed through assays measuring mitochondrial potential changes and caspase activation levels.
Toxicity and Selectivity
The selectivity index (SI) for several derivatives was calculated to assess their therapeutic window. Compounds showing low cytotoxicity alongside potent antimicrobial effects were identified as promising candidates for further development. For example, some derivatives exhibited SI values ranging from 788 to 3669, indicating a favorable balance between efficacy and safety .
属性
IUPAC Name |
1-(6-methyl-1,3-benzothiazol-2-yl)pyrrole-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2OS/c1-9-4-5-11-12(7-9)17-13(14-11)15-6-2-3-10(15)8-16/h2-8H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAKRQKWGOBSLFB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N3C=CC=C3C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














